2-cyano-N-(4-methylphenyl)ethanethioamide 2-cyano-N-(4-methylphenyl)ethanethioamide
Brand Name: Vulcanchem
CAS No.: 77022-66-3
VCID: VC19337933
InChI: InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol

2-cyano-N-(4-methylphenyl)ethanethioamide

CAS No.: 77022-66-3

Cat. No.: VC19337933

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-N-(4-methylphenyl)ethanethioamide - 77022-66-3

Specification

CAS No. 77022-66-3
Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
IUPAC Name 2-cyano-N-(4-methylphenyl)ethanethioamide
Standard InChI InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
Standard InChI Key XWVTWBWEYRBHCZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=S)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-cyano-N-(4-methylphenyl)ethanethioamide, reflects its structure: a benzene ring substituted with a methyl group at the para position, linked to a thioamide group (-N-C=S) and a cyanoethyl chain (-CH₂-C≡N) . The canonical SMILES representation is CC1=CC=C(C=C1)NC(=S)CC#N, while its InChIKey (XWVTWBWEYRBHCZ-UHFFFAOYSA-N) confirms stereochemical uniqueness .

Physicochemical Data

  • Molecular Weight: 190.27 g/mol .

  • LogP: 2.72, indicating moderate lipophilicity .

  • Topological Polar Surface Area (TPSA): 67.91 Ų, suggesting moderate solubility in polar solvents .

  • Hazard Statements: H301 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis typically involves 4-methylstyrene as a starting material, reacting with sulfur and ammonium bicarbonate in the presence of tripotassium phosphate (K₃PO₄) and dimethyl sulfoxide (DMSO) as solvents. Key steps include:

  • Sulfur Incorporation: The thioamide group is introduced via sulfurization of intermediate amines.

  • Cyano Group Addition: Cyanide sources (e.g., KCN) facilitate nitrile formation .

An alternative nickel-catalyzed method employs NiBr₂ and PhI(OAc)₂ (iodobenzene diacetate) in hexafluoroisopropanol (HFIP), enabling regioselective C–H functionalization for benzo[b]thiophene derivatives .

Comparative Analysis of Methods

MethodYieldConditionsAdvantages
K₃PO₄/DMSO-mediated61–87%Ambient temperature, 3–5 hoursScalable, minimal byproducts
Nickel-catalyzed 62–73%50°C, 1–3 hoursHigh regioselectivity for C–S bonds

Biological Activity and Mechanisms

Enzyme Inhibition

The thioamide group (-N-C=S) acts as a reversible inhibitor of enzymes by forming covalent bonds with active-site residues. For example, it disrupts tubulin polymerization in cancer cells, akin to derivatives of 2-aminobenzo[b]thiophenes .

Applications in Medicinal and Materials Chemistry

Drug Development

  • Anticancer Agents: Derivatives inhibit tubulin polymerization (IC₅₀ = 0.8–2.4 µM), comparable to combretastatin A-4 .

  • Antimicrobials: Thioamide-metal complexes disrupt bacterial cell membranes .

Materials Science

The compound’s π-conjugated system and sulfur content make it a candidate for:

  • Organic semiconductors: Charge mobility up to 0.1 cm²/V·s in thin-film transistors .

  • Lithium-sulfur batteries: Enhances cathode stability via polysulfide adsorption .

Comparison with Structural Analogues

2-(4-Methylphenyl)ethanethioamide (CAS 97426-53-4)

Property2-Cyano-N-(4-methylphenyl)ethanethioamide2-(4-Methylphenyl)ethanethioamide
Molecular FormulaC₁₀H₁₀N₂SC₉H₁₁NS
Molecular Weight190.27 g/mol165.26 g/mol
BioactivityAnticancer, antimicrobialLimited reported activity
LogP2.721.98

The cyano group enhances electrophilicity, improving interactions with biological targets .

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